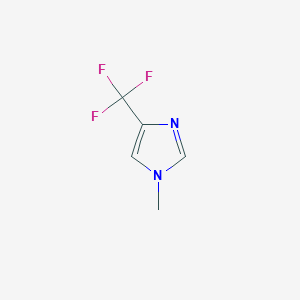

1-methyl-4-(trifluoromethyl)-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-(trifluoromethyl)imidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3N2/c1-10-2-4(9-3-10)5(6,7)8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYFNAJACLPGPIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 1 Methyl 4 Trifluoromethyl 1h Imidazole Derivatives

Reactivity of the Imidazole (B134444) Nitrogen Atoms

The imidazole ring in 1-methyl-4-(trifluoromethyl)-1H-imidazole possesses two nitrogen atoms, N-1 and N-3. With the N-1 position already occupied by a methyl group, the reactivity of the nitrogen atoms is primarily centered on the N-3 position, which retains its nucleophilic character.

While the N-1 position of the parent 4-(trifluoromethyl)-1H-imidazole is readily alkylated, in this compound, this position is blocked. Consequently, further alkylation or arylation reactions occur at the N-3 position, leading to the formation of 1,3-disubstituted-4-(trifluoromethyl)imidazolium salts. This process, known as quaternization, is a common reaction for N-substituted imidazoles. The reaction typically proceeds by treatment with an alkyl or aryl halide. The resulting imidazolium (B1220033) salts are ionic liquids and precursors to N-heterocyclic carbenes (NHCs), which have significant applications in catalysis.

Direct arylation at the C-5 position of 1-methyl-1H-imidazole has been achieved using palladium catalysis, suggesting that similar C-H functionalization could be a viable strategy for the arylation of this compound, although the electronic effect of the trifluoromethyl group would influence the regioselectivity and reaction conditions. researchgate.net

Table 1: General Conditions for N-Alkylation of Imidazoles

| Alkylating Agent | Base | Solvent | Temperature | Reference |

| Alkyl Halide | Sodium Hydroxide | Dimethylformamide | 150 °C | google.com |

| n-Hexylbromide | None | Reflux | 1 hour | google.com |

| Alkyl Halide | Potassium Hydroxide | Toluene | Reflux | researchgate.netnih.gov |

This table represents general conditions for imidazole alkylation and may be applicable to the N-3 alkylation of this compound.

The imidazole ring, particularly when activated by the electron-withdrawing trifluoromethyl group, can be susceptible to nucleophilic substitution reactions, although this is less common than electrophilic substitution. More frequently, functional groups are introduced onto the imidazole ring which can then participate in further reactions. For instance, a halo-substituted this compound could undergo nucleophilic substitution.

Amide coupling reactions are crucial for building more complex molecules. These reactions typically involve the coupling of a carboxylic acid derivative of the imidazole with an amine, or vice versa. For example, this compound-2-carboxylic acid could be activated and reacted with various amines to form a diverse library of amides. A study on the synthesis of ethyl 1-hydroxy-4-methyl-2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylate highlights the utility of functionalized trifluoromethylated imidazoles in forming ester and amide derivatives with potential biological activity. nih.gov General methods for amide bond formation, such as the use of coupling reagents or the conversion of carboxylic acids to acyl fluorides, are applicable to imidazole carboxylic acids. nih.govescholarship.orgrsc.orgresearchgate.net

Transformations Involving the Trifluoromethyl Group

The trifluoromethyl group is a key modulator of the chemical properties of the imidazole ring, influencing its reactivity and stability.

The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This has a profound effect on the reactivity of the imidazole ring. The electron density of the ring is significantly reduced, which deactivates it towards electrophilic substitution reactions. Electrophilic substitution on (trifluoromethyl)imidazoles has been shown to require harsher conditions compared to their non-fluorinated counterparts. acs.org However, this deactivation also makes the protons on the imidazole ring more acidic, facilitating deprotonation and subsequent functionalization. The electron-withdrawing nature of the trifluoromethyl group can also influence the regioselectivity of reactions, directing incoming groups to specific positions on the ring. mdpi.commdpi.com

The trifluoromethyl group is generally stable towards both oxidation and reduction. However, the imidazole ring can be susceptible to oxidation, although the presence of the electron-withdrawing trifluoromethyl group can increase its stability. Studies on the oxidation of aryl trifluoromethyl sulfides have shown that the sulfur atom in the SCF3 group is deactivated towards oxidation, suggesting that the trifluoromethyl group can impart oxidative stability to adjacent functionalities. rsc.org

Information on the specific electrochemical behavior of this compound is limited. However, studies on the electrochemical trifluoromethylation of imidazoles indicate that the imidazole ring can participate in redox processes. researchgate.net The reduction of a related compound, 4-methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole, is a key step in the synthesis of a benzenamine derivative, demonstrating that functional groups attached to the imidazole scaffold can be selectively reduced.

Derivatization Strategies for Expanded Molecular Complexity

This compound serves as a valuable building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. Various derivatization strategies can be employed to achieve this.

One key strategy is the palladium-catalyzed cross-coupling of halo-substituted derivatives. For example, a bromo- or iodo-substituted this compound could undergo Suzuki-Miyaura or Sonogashira coupling reactions to introduce aryl, heteroaryl, or alkynyl groups. wikipedia.orgnih.govnih.govorganic-chemistry.orgsemanticscholar.orgresearchgate.netnih.govresearchgate.netscispace.com This approach allows for the construction of a wide range of complex molecular architectures.

Another important strategy is C-H functionalization, which allows for the direct conversion of C-H bonds into new functional groups. For this compound, the C-2 and C-5 positions are potential sites for direct functionalization. Given the acidity of the C-2 proton in imidazolium salts, deprotonation followed by reaction with an electrophile is a common strategy. Direct C-H arylation of 1-methyl-1H-imidazole has been reported, and similar methodologies could likely be applied to the trifluoromethylated analogue. researchgate.net

Furthermore, the synthesis of derivatives such as 2-CF3S-imidazoles from imidazole N-oxides demonstrates an innovative approach to introducing new functional groups onto the imidazole core. nih.gov

Table 2: Potential Derivatization Reactions of this compound

| Reaction Type | Reagents and Conditions | Potential Product |

| N-3 Alkylation | Alkyl halide, base | 1,3-Dialkyl-4-(trifluoromethyl)imidazolium salt |

| C-5 Halogenation | N-Halosuccinimide | 5-Halo-1-methyl-4-(trifluoromethyl)-1H-imidazole |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | 5-Aryl-1-methyl-4-(trifluoromethyl)-1H-imidazole |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalysts, base | 5-Alkynyl-1-methyl-4-(trifluoromethyl)-1H-imidazole |

| C-H Arylation | Aryl halide, Pd catalyst, base | 2- or 5-Aryl-1-methyl-4-(trifluoromethyl)-1H-imidazole |

Synthesis of Complex Organic Molecules Utilizing Imidazole as a Building Block

The imidazole framework, particularly when substituted with electron-withdrawing groups like trifluoromethyl, serves as a valuable synthon for the construction of more elaborate molecular architectures. The van Leusen imidazole synthesis is a notable method for creating substituted imidazoles that can be further elaborated. mdpi.com For instance, the reaction of tosylmethyl isocyanide (TosMIC) with appropriate precursors allows for the formation of the imidazole ring, which can then be incorporated into larger, pharmacologically relevant scaffolds. mdpi.com

One of the key strategies for utilizing this compound as a building block involves cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are instrumental in forming carbon-carbon bonds, enabling the attachment of aryl or heteroaryl groups to the imidazole core. researchgate.netfrontiersin.org These reactions typically involve the pre-functionalization of the imidazole ring, for example, with a halogen atom, to serve as a handle for the coupling reaction. The electronic nature of the trifluoromethyl group can influence the efficiency and regioselectivity of these transformations.

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules from simple starting materials in a single step, and imidazole derivatives are often employed in such reactions. nih.govrsc.orgbohrium.com While specific examples detailing the use of this compound in MCRs are not extensively documented in the provided search results, the general principle involves the reaction of an aldehyde, an amine source, and a carbonyl compound, where the imidazole moiety can be introduced as one of the components or formed in situ. rsc.orgbohrium.comisca.me

The synthesis of bioactive molecules often relies on the strategic incorporation of heterocyclic building blocks. Imidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. ontosight.ai The presence of the trifluoromethyl group can enhance these properties by increasing lipophilicity and metabolic stability. nih.gov Therefore, this compound is a valuable precursor for the synthesis of novel therapeutic agents.

Table 1: Examples of Complex Molecules Synthesized Using Imidazole Scaffolds

| Starting Imidazole Derivative | Reaction Type | Resulting Complex Molecule | Potential Application | Reference |

| Tosylmethyl isocyanide (TosMIC) based precursors | van Leusen Imidazole Synthesis | 1-Aryl-4-(4-methylbenzenesulfonyl)-5-(trifluoromethyl)-1H-imidazoles | Medicinal Chemistry | mdpi.com |

| Halogenated Imidazoles | Suzuki-Miyaura Cross-Coupling | Aryl-substituted Imidazoles | Materials Science, Pharmaceuticals | researchgate.netfrontiersin.org |

| Imidazole | Multicomponent Reaction | Highly substituted pyran derivatives | Bioactive Compounds | rsc.org |

| 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole | Precursor for further synthesis | Various biologically active derivatives | Antimicrobial, Antifungal, Anticancer | ontosight.ai |

Preparation of Functionalized Imidazole Derivatives

The functionalization of the this compound core is crucial for modulating its properties and for its application as a versatile building block. Various synthetic methodologies can be employed to introduce a range of functional groups at different positions of the imidazole ring.

N-Alkylation and N-Arylation: While the nitrogen at the 1-position is already methylated in the title compound, the other nitrogen atom can potentially be alkylated or arylated in related imidazole derivatives, leading to the formation of imidazolium salts. Phase transfer catalysis is an effective method for the N-alkylation of imidazoles, often using alkyl halides in the presence of a base. researchgate.net The regioselectivity of alkylation in unsymmetrical imidazoles is influenced by steric and electronic factors. derpharmachemica.comresearchgate.net For instance, in 4-nitroimidazole, alkylation preferentially occurs at the N-1 position. derpharmachemica.comresearchgate.net

Halogenation: The introduction of halogen atoms (Cl, Br, I) onto the imidazole ring provides essential handles for subsequent cross-coupling reactions. The positions susceptible to electrophilic halogenation are the C2, C5, and potentially the methyl group, depending on the reaction conditions.

Nitration: Nitration of imidazoles introduces a nitro group, a versatile functional group that can be a precursor for an amino group or influence the compound's electronic properties. The nitration of 1-methylimidazole (B24206) can lead to various nitro-substituted products, including 1-methyl-5-nitro-1H-imidazole and 1-methyl-4,5-dinitroimidazole, depending on the nitrating agent and reaction conditions. nih.govresearchgate.net The position of nitration is directed by the existing substituents on the imidazole ring.

Table 2: Methods for the Functionalization of Imidazole Derivatives

| Functionalization Reaction | Reagents and Conditions | Position of Functionalization | Product Type | Reference |

| N-Alkylation | Alkyl halide, Base (e.g., K2CO3), Solvent (e.g., Acetonitrile) | N-1 or N-3 | N-Alkyl imidazole | derpharmachemica.comresearchgate.net |

| N-Allylation/Alkylation | Morita–Baylis–Hillman (MBH) alcohols and acetates | N-1 | N-substituted imidazole derivatives | beilstein-journals.org |

| Nitration | HNO3/H2SO4 | C4, C5 | Nitroimidazole derivatives | nih.govresearchgate.net |

| C-H Functionalization | Various (e.g., organometallic reagents) | C2, C5 | Substituted imidazoles | nih.gov |

Tautomerism in Trifluoromethyl Imidazoles and Its Chemical Implications

Tautomerism, the phenomenon of constitutional isomers being in dynamic equilibrium, is a characteristic feature of many heterocyclic compounds, including imidazoles. researchgate.net In imidazoles with a hydrogen atom on one of the ring nitrogens, annular tautomerism involves the migration of this proton between the two nitrogen atoms. researchgate.net

For a compound like 4-(trifluoromethyl)-1H-imidazole, two principal tautomers can exist: 4-(trifluoromethyl)-1H-imidazole and 5-(trifluoromethyl)-1H-imidazole. The position of this equilibrium is significantly influenced by the nature and position of substituents on the imidazole ring. researchgate.net Electron-withdrawing groups, such as the trifluoromethyl group, can have a profound effect on the relative stability of the tautomers. Theoretical studies, often employing computational methods like Density Functional Theory (DFT), are instrumental in predicting the most stable tautomer and the energy barriers for interconversion. nih.gov

The tautomeric state of an imidazole can have significant chemical implications. It can affect the molecule's:

Reactivity: The availability of a lone pair on a specific nitrogen atom, which is dependent on the tautomeric form, can dictate the outcome of reactions such as alkylation and coordination with metal ions. nih.gov

Acidity and Basicity: The pKa values of the imidazole ring are influenced by the tautomeric equilibrium. The electron-withdrawing trifluoromethyl group is expected to increase the acidity of the N-H proton.

In this compound, the N-1 position is blocked by a methyl group, which prevents the classical annular tautomerism. However, the study of tautomerism in the unmethylated analogue, 4-(trifluoromethyl)-1H-imidazole, provides valuable insights into the electronic properties and potential reactivity of the C4 and C5 positions of the imidazole ring in the methylated derivative.

Table 3: Factors Influencing Tautomerism in Imidazoles

| Factor | Influence on Tautomeric Equilibrium | Chemical Implication | Reference |

| Substituents | Electron-donating or -withdrawing nature of substituents alters the electron density of the ring nitrogens, favoring one tautomer over the other. | Affects regioselectivity of reactions like alkylation. | researchgate.net |

| Solvent | The polarity and hydrogen-bonding capability of the solvent can stabilize one tautomer preferentially. | Can alter reaction pathways and rates. | wiley-vch.de |

| Temperature | Can shift the equilibrium towards the thermodynamically favored tautomer. | Important for controlling product distribution in reactions. | researchgate.net |

| pH | The protonation state of the imidazole ring is dependent on the pH, which in turn affects the tautomeric equilibrium. | Influences biological activity and solubility. | nih.gov |

Advanced Spectroscopic and Crystallographic Characterization Techniques for Trifluoromethyl Imidazoles

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the cornerstone for the structural analysis of 1-methyl-4-(trifluoromethyl)-1H-imidazole, providing detailed insight into the proton, carbon, and fluorine environments within the molecule.

The ¹H NMR spectrum of this compound is expected to feature three distinct signals, corresponding to the two aromatic protons on the imidazole (B134444) ring and the three protons of the N-methyl group.

N-Methyl Protons (N-CH₃): This signal is anticipated to appear as a sharp singlet in the upfield region, typically around δ 3.6-3.8 ppm.

Imidazole Ring Protons (H-2 and H-5): The protons at the C-2 and C-5 positions of the imidazole ring are in different chemical environments and are expected to appear as distinct signals. The electron-withdrawing nature of the trifluoromethyl group at the C-4 position will deshield the adjacent H-5 proton, causing it to resonate at a lower field compared to the H-2 proton.

The H-5 proton signal is predicted to be in the range of δ 7.3-7.6 ppm.

The H-2 proton, being further away from the CF₃ group, is expected around δ 7.5-7.8 ppm.

A key feature to anticipate would be long-range coupling between the fluorine atoms of the CF₃ group and the adjacent H-5 proton (⁴JH-F). This coupling would likely cause the H-5 signal to appear as a small quartet or a more complex multiplet, providing clear evidence of the CF₃ group's proximity.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

|---|---|---|---|

| H-2 | 7.5 - 7.8 | Singlet (s) or Doublet of quartets (dq) | ⁵JH-F (small) |

| H-5 | 7.3 - 7.6 | Quartet (q) or Singlet (s) | ⁴JH-F (approx. 1-2 Hz) |

| N-CH₃ | 3.6 - 3.8 | Singlet (s) | - |

The ¹³C NMR spectrum provides a detailed map of the carbon framework. For this compound, four distinct signals for the carbon atoms are expected. The presence of the trifluoromethyl group introduces characteristic C-F couplings.

N-Methyl Carbon (N-CH₃): This carbon will appear as a singlet in the upfield region, typically around δ 33-35 ppm.

Imidazole Ring Carbons (C-2, C-5): These carbons will resonate in the aromatic region (δ 120-140 ppm). The C-5 carbon, being closer to the CF₃ group, may show a slight downfield shift compared to a non-substituted imidazole.

C-4 Carbon: This carbon is directly bonded to the CF₃ group and is expected to show a significant downfield shift. Crucially, its signal will be split into a quartet due to the one-bond coupling with the three fluorine atoms (¹JC-F), which is typically large (around 270-290 Hz).

Trifluoromethyl Carbon (-CF₃): The carbon of the CF₃ group itself will also appear as a strong quartet due to ¹JC-F coupling, resonating around δ 120-125 ppm.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

|---|---|---|---|

| C-2 | 137 - 140 | Singlet (s) or Quartet (q) | ⁴JC-F (small) |

| C-4 | 135 - 138 | Quartet (q) | ¹JC-F (approx. 270-290 Hz) |

| C-5 | 118 - 122 | Singlet (s) or Quartet (q) | ²JC-F (approx. 30-40 Hz) |

| -CF₃ | 120 - 125 | Quartet (q) | ¹JC-F (approx. 270-290 Hz) |

| N-CH₃ | 33 - 35 | Singlet (s) | - |

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine atoms. The spectrum for this compound is expected to be simple, showing a single signal for the three equivalent fluorine atoms of the CF₃ group. This signal would appear as a sharp singlet, as there are no other fluorine atoms in the molecule to induce coupling. The chemical shift is anticipated to be in the range of δ -60 to -65 ppm (relative to CFCl₃), which is characteristic of a trifluoromethyl group attached to an aromatic heterocyclic ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. For this compound, an HSQC spectrum would show cross-peaks connecting the ¹H signals of H-2, H-5, and the N-CH₃ protons to their corresponding ¹³C signals (C-2, C-5, and N-CH₃), confirming their direct bonding.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons over two or three bonds, which is vital for piecing together the molecular puzzle. Key expected HMBC correlations would include:

The N-methyl protons showing cross-peaks to both C-2 and C-5.

The H-2 proton showing correlations to C-4 and the N-methyl carbon.

The H-5 proton showing correlations to C-4.

These correlations would unambiguously confirm the placement of the methyl group on the nitrogen and the trifluoromethyl group at the C-4 position.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy provides information about the bonding and functional groups within a molecule.

The FTIR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of the imidazole ring and the trifluoromethyl group. The C-F bond vibrations are typically very strong, often dominating the spectrum.

C-H Stretching: Aromatic C-H stretching vibrations from the imidazole ring are expected in the 3100-3150 cm⁻¹ region. Aliphatic C-H stretching from the methyl group would appear around 2900-3000 cm⁻¹.

C=N and C=C Stretching: Vibrations from the imidazole ring double bonds (C=N and C=C) typically occur in the 1500-1650 cm⁻¹ region.

CF₃ Stretching: The most prominent features in the spectrum are expected to be the very strong absorption bands associated with the C-F stretching modes of the trifluoromethyl group. These typically appear in the 1100-1350 cm⁻¹ range, corresponding to the symmetric and asymmetric stretching vibrations. benthamopen.com

Ring Vibrations: The fingerprint region (below 1500 cm⁻¹) will contain a complex series of bands corresponding to various in-plane and out-of-plane bending and ring deformation modes of the substituted imidazole structure.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3150 | Medium |

| Aliphatic C-H Stretch | 2900 - 3000 | Medium |

| C=N / C=C Ring Stretch | 1500 - 1650 | Medium-Strong |

| Asymmetric CF₃ Stretch | ~1280 - 1350 | Very Strong |

| Symmetric CF₃ Stretch | ~1100 - 1200 | Very Strong |

Raman Spectroscopy Applications

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, providing a detailed fingerprint of its structure. For this compound, Raman spectroscopy would be employed to identify characteristic vibrations of the imidazole ring and its substituents. The electron-rich, five-membered aromatic imidazole ring exhibits a variety of noncovalent interactions through coordination bonds, hydrogen bonds, and π–π interactions, which can be studied using this technique. nih.gov

Key vibrational modes expected in the Raman spectrum would include:

Imidazole Ring Vibrations: Stretching and bending vibrations of the C-C, C=N, and C-N bonds within the imidazole ring are expected. For instance, in related compounds like 4-phenylimidazole, C-N stretching vibrations have been observed around 1395 cm⁻¹. researchgate.net Similarly, for 4-(4-Fluoro-phenyl)-1H-imidazole, imidazole ring C-C stretching vibrations were detected in the FT-Raman spectrum at 1513 cm⁻¹ and 1293 cm⁻¹. researchgate.net

CF₃ Group Vibrations: The trifluoromethyl group has strong, characteristic symmetric and asymmetric stretching and bending modes. These are typically found in specific regions of the spectrum and are indicative of the CF₃ presence.

CH₃ Group Vibrations: The methyl group attached to the nitrogen atom will exhibit its own characteristic C-H stretching and bending vibrations.

C-H Vibrations: Stretching and bending modes associated with the C-H bonds on the imidazole ring would also be present. In similar molecules, C-H stretching vibrations in the imidazole ring have been identified at 3163 and 3135 cm⁻¹. researchgate.net

Table 1: Expected Characteristic Raman Shifts for this compound Data inferred from analogous compounds.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Assignment |

|---|---|---|

| Imidazole Ring C-H Stretch | 3100 - 3170 | Stretching of C-H bonds on the aromatic ring |

| Methyl C-H Stretch | 2900 - 3000 | Symmetric and asymmetric stretching of C-H bonds in the N-CH₃ group |

| Imidazole Ring Stretch (C=N, C=C) | 1450 - 1550 | Stretching vibrations within the heterocyclic ring |

| CF₃ Symmetric Stretch | 1100 - 1200 | Symmetric stretching of the C-F bonds |

| Imidazole Ring Breathing | 900 - 1000 | Collective in-plane ring vibration |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound. In electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The analysis of these fragments provides valuable structural information. chemguide.co.uklibretexts.org

For this compound (C₅H₅F₃N₂), the exact molecular weight is 150.04 g/mol . The high-resolution mass spectrum would show a molecular ion peak at an m/z (mass-to-charge ratio) corresponding to this value.

The fragmentation pattern is dictated by the stability of the resulting ions and neutral fragments. libretexts.org Studies on related methylated nitroimidazoles have shown that methylation significantly alters fragmentation pathways and charge distribution among the fragments. nih.gov Based on the structure of this compound, several key fragmentation pathways can be predicted:

Loss of a Methyl Radical: Cleavage of the N-CH₃ bond would result in the formation of a [M - CH₃]⁺ ion.

Loss of a Trifluoromethyl Radical: Fragmentation of the C-CF₃ bond would produce a [M - CF₃]⁺ ion.

Ring Cleavage: The imidazole ring can undergo fragmentation, leading to smaller charged species. Common fragmentation of the imidazole ring itself can lead to the loss of HCN.

The base peak in the spectrum, the most abundant ion, often corresponds to a particularly stable fragment. libretexts.org The relative abundances of these fragment ions help in confirming the molecular structure.

Table 2: Predicted Key Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 150 | [C₅H₅F₃N₂]⁺ | Molecular Ion (M⁺) |

| 135 | [C₄H₂F₃N₂]⁺ | CH₃ |

| 81 | [C₅H₅N₂]⁺ | CF₃ |

| 69 | [CF₃]⁺ | C₄H₅N₂ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The imidazole ring is an aromatic heterocycle, and its spectrum is characterized by π → π* transitions. researchgate.netnist.gov The presence of non-bonding electrons on the nitrogen atoms also allows for n → π* transitions. researchgate.net

For this compound, the UV-Vis spectrum is influenced by the imidazole core and the attached substituents:

π → π Transitions:* These high-energy transitions are characteristic of the aromatic imidazole ring. For imidazole itself, a characteristic absorption peak is observed around 217 nm. researchgate.net

n → π Transitions:* These transitions involve the excitation of a non-bonding electron from a nitrogen atom to an anti-bonding π* orbital. These are typically of lower energy and intensity than π → π* transitions and are sometimes observed as a shoulder on a larger peak. researchgate.net

The substituents play a critical role in modifying these transitions:

Methyl Group (-CH₃): As an electron-donating group, the methyl group acts as an auxochrome, which can cause a slight red shift (bathochromic shift) in the absorption maxima.

Trifluoromethyl Group (-CF₃): This is a strong electron-withdrawing group. The introduction of a trifluoromethyl substituent has been shown to cause a significant blue shift (hypsochromic shift) in the emission spectrum of related imidazole derivatives. nih.gov This is attributed to the lowering of the Lowest Unoccupied Molecular Orbital (LUMO) energy level. nih.gov

Therefore, the resulting spectrum for this compound would be a composite of these effects, with the strong electron-withdrawing nature of the CF₃ group likely dominating.

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Wavelength Region | Influence of Substituents |

|---|---|---|---|

| π → π | π bonding to π anti-bonding | ~200-250 nm | Dominant transition from the imidazole ring, position modulated by -CH₃ and -CF₃ groups. |

| n → π | Nitrogen lone pair to π anti-bonding | ~260-290 nm | Lower intensity, potentially blue-shifted due to the inductive effect of the -CF₃ group. |

X-ray Diffraction Studies for Solid-State Structure Determination

Single crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and torsional angles, thereby establishing the absolute structure and preferred conformation of the molecule in the solid state.

While the specific crystal structure of this compound is not detailed in the provided search results, data from highly analogous compounds, such as 4,4-dimethyl-2-(trifluoromethyl)-4,5-dihydro-1H-imidazole, can be used to predict its likely structural characteristics. researchgate.netfu-berlin.de This related compound crystallizes in the monoclinic system with the space group P2₁/n. researchgate.netfu-berlin.de A crystallographic study of this compound would similarly determine its crystal system, space group, and unit cell dimensions. The analysis would also reveal the planarity of the imidazole ring and the orientation of the methyl and trifluoromethyl substituents relative to the ring. In a related structure containing a 1-methyl-imidazole moiety, the dihedral angle between the imidazole and an adjacent triazole ring was found to be 12.3°. nih.gov

Table 4: Example Crystallographic Data for an Analogous Compound: 4,4-dimethyl-2-(trifluoromethyl)-4,5-dihydro-1H-imidazole Source: Zeitschrift für Kristallographie - New Crystal Structures, 234(3), 579-580. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₉F₃N₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.6224 (9) |

| b (Å) | 11.8639 (9) |

| c (Å) | 13.3139 (11) |

| β (°) | 105.903 (3) |

| Volume (ų) | 1613.6 (2) |

| Z (Molecules per unit cell) | 8 |

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of intermolecular and intramolecular interactions. rsc.org Analysis of the crystal structure of this compound would reveal these forces, which are critical to its solid-state properties.

Intermolecular Interactions: The packing of trifluoromethyl imidazole derivatives is often stabilized by a variety of weak interactions. In the crystal structure of 4,4-dimethyl-2-(trifluoromethyl)-4,5-dihydro-1H-imidazole, molecules are connected via intermolecular N—H···N hydrogen bonds. researchgate.net For this compound, which lacks an N-H proton, classical hydrogen bonding of this type is not possible. However, other interactions are likely to be present:

C—H···N Interactions: Weak hydrogen bonds between a C-H donor (from the methyl group or the imidazole ring) and the unmethylated nitrogen atom (N3) of a neighboring molecule are probable. nih.gov

C—H···F Interactions: Weak hydrogen bonds involving the fluorine atoms of the CF₃ group as acceptors could also play a role in stabilizing the crystal lattice.

π–π Stacking: Interactions between the aromatic imidazole rings of adjacent molecules may occur, although the presence of the bulky CF₃ group might sterically hinder efficient stacking. nih.gov

Theoretical and Computational Investigations of 1 Methyl 4 Trifluoromethyl 1h Imidazole Systems

Quantum Chemical Calculations

Quantum chemical calculations are foundational to the theoretical study of molecular systems. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule. For a molecule like 1-methyl-4-(trifluoromethyl)-1H-imidazole, these calculations can reveal detailed information about its geometry, stability, and electronic properties.

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational quantum chemistry for studying medium to large-sized molecules. researchgate.netmdpi.com DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally less intensive than other high-level methods while often providing a high degree of accuracy. nih.gov

For this compound, DFT calculations, commonly using functionals like B3LYP, are employed to optimize the molecular geometry, predict vibrational frequencies, and calculate various electronic properties. niscpr.res.inresearchgate.netorientjchem.org These calculations help in understanding how the electron-withdrawing trifluoromethyl group and the electron-donating methyl group influence the electronic environment of the imidazole (B134444) ring. The optimized molecular structure provides data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation.

Table 1: Representative Optimized Geometrical Parameters for this compound (Calculated at B3LYP Level) This table contains representative data for illustrative purposes.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | N1-C2 | 1.375 |

| C2-N3 | 1.320 | |

| N3-C4 | 1.385 | |

| C4-C5 | 1.360 | |

| C5-N1 | 1.380 | |

| C4-C(F3) | 1.490 | |

| N1-C(H3) | 1.470 | |

| Bond Angles (°) | C5-N1-C2 | 108.5 |

| N1-C2-N3 | 110.0 | |

| C2-N3-C4 | 107.5 | |

| N3-C4-C5 | 109.0 | |

| C4-C5-N1 | 105.0 |

Beyond DFT, other quantum mechanical methods are also utilized to study molecular systems.

Ab Initio Methods: These "from the beginning" methods calculate all required molecular integrals without using experimental data for parametrization, aiming for a rigorous solution to the Schrödinger equation. niscpr.res.in The Hartree-Fock (HF) method is the simplest ab initio approach. More sophisticated and accurate methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, build upon the HF method to include electron correlation effects, providing more precise energy and property predictions. However, their high computational cost typically limits their application to smaller molecules.

Semi-Empirical Methods: These methods are faster than DFT and ab initio approaches because they use parameters derived from experimental data to simplify the calculations, particularly for the most computationally expensive integrals. orientjchem.org Methods like AM1 and PM3 are examples of semi-empirical techniques. While they are less accurate, they are highly useful for screening large numbers of molecules or studying very large systems where higher-level calculations are not feasible.

Analysis of Electronic Properties and Reactivity Descriptors

From the wave function or electron density obtained through quantum chemical calculations, a variety of electronic properties and reactivity descriptors can be derived. These descriptors provide quantitative measures of a molecule's reactivity and electronic behavior.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. irjweb.com

Global reactivity descriptors can be calculated from the HOMO and LUMO energies:

Chemical Hardness (η): η ≈ (ELUMO - EHOMO) / 2

Chemical Potential (μ): μ ≈ (EHOMO + ELUMO) / 2

Electrophilicity Index (ω): ω = μ² / (2η)

Table 2: Representative FMO Energies and Reactivity Descriptors for this compound This table contains representative data for illustrative purposes.

| Parameter | Symbol | Calculated Value (eV) |

| HOMO Energy | EHOMO | -7.25 |

| LUMO Energy | ELUMO | -1.15 |

| HOMO-LUMO Gap | ΔE | 6.10 |

| Chemical Hardness | η | 3.05 |

| Chemical Potential | μ | -4.20 |

| Electrophilicity Index | ω | 2.89 |

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. malayajournal.orguni-muenchen.de The MESP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. researchgate.net

Red regions indicate negative electrostatic potential, corresponding to areas with high electron density. These are the most likely sites for electrophilic attack (attack by a positively charged species).

Blue regions indicate positive electrostatic potential, representing areas with low electron density or a net positive charge (e.g., around hydrogen atoms). These are susceptible to nucleophilic attack.

Green regions represent neutral or near-zero potential.

In this compound, the MESP map would likely show a significant negative potential (red) around the N3 nitrogen atom of the imidazole ring, making it a primary site for protonation and electrophilic interactions. uni-muenchen.de The region around the highly electronegative fluorine atoms of the trifluoromethyl group would also exhibit negative potential, while the hydrogen atoms of the methyl group would show positive potential (blue).

Natural Bonding Orbital (NBO) analysis provides a chemical interpretation of the wavefunction by transforming the delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure concepts of core electrons, lone pairs, and bonds. nih.gov This analysis is particularly useful for studying charge delocalization, hyperconjugation, and intramolecular interactions. niscpr.res.in

Table 3: Representative NBO Analysis - Second-Order Perturbation Theory for this compound This table contains representative data for illustrative purposes.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP(1) N3 | π(N1-C2) | 25.5 |

| LP(1) N3 | π(C4-C5) | 18.2 |

| π(C4-C5) | π(N1-C2) | 22.8 |

| π(N1-C2) | π(N3-C4) | 15.1 |

| σ(C-H)methyl | σ*(N1-C5) | 2.1 |

Conformational Analysis and Molecular Dynamics Simulations

Computational chemistry provides powerful tools to investigate the three-dimensional structure and dynamic behavior of molecules such as this compound. Conformational analysis helps in identifying the most stable arrangements of atoms, while molecular dynamics simulations offer insights into the molecule's behavior over time.

The conformational landscape of this compound is largely defined by the orientation of the methyl and trifluoromethyl groups relative to the imidazole ring. Theoretical calculations, often employing Density Functional Theory (DFT), are used to determine the preferred conformations of such molecules. The rotation around the C-CF₃ bond is a key factor, and computational studies on similar trifluoromethylated heterocyclic compounds have shown that there are energy barriers to this rotation. acs.org

For this compound, it is hypothesized that the lowest energy conformation would involve a staggered arrangement of the fluorine atoms relative to the imidazole ring to minimize steric hindrance. In analogous molecules, such as 2-(2-(trifluoromethyl)-1H-benzo[d]imidazole-1-yl)benzoic acid, the orientation of the trifluoromethyl group has been shown to be influenced by non-covalent interactions, including potential hydrogen bonds with nearby functional groups. acs.org While this compound lacks such intramolecular hydrogen bonding opportunities, the principle of minimizing steric repulsion remains a dominant factor in determining its preferred conformation.

A systematic computational scan of the potential energy surface, by rotating the methyl and trifluoromethyl groups, would be the standard approach to identify the global and local energy minima, which correspond to the most stable and metastable conformations, respectively.

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound, an MD simulation would provide detailed information on the dynamics of the imidazole ring and its substituents. These simulations can reveal the flexibility of the molecule, the time-averaged distribution of conformations, and the stability of its structure in various environments, such as in a solvent or in the gas phase.

In studies of similar imidazole-based compounds, MD simulations have been used to understand how these molecules interact with their environment and to assess their structural stability. nih.govajchem-a.com For instance, the simulation would track the fluctuations in bond lengths, bond angles, and dihedral angles over the simulation period. Key parameters to analyze from an MD simulation of this compound would include the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.

The interactions of the trifluoromethyl group, a known electron-withdrawing group, with its surroundings are of particular interest. MD simulations can elucidate how this group influences the molecule's interaction with solvents and other molecules, which is crucial for understanding its chemical behavior in various applications.

Prediction and Correlation of Spectroscopic Parameters

Computational methods are invaluable for predicting spectroscopic parameters, which can then be correlated with experimental data to confirm the structure and understand the electronic properties of a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. DFT calculations are widely used to predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts of organic molecules. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method is a common approach for such calculations.

For this compound, theoretical calculations would predict the chemical shifts for the protons of the methyl group and the imidazole ring, the carbons of the imidazole ring, methyl group, and trifluoromethyl group, and the fluorine atoms of the trifluoromethyl group. These calculated values can be compared with experimental data to validate the computed structure.

Below is a hypothetical table of predicted NMR chemical shifts for this compound, based on computational studies of similar imidazole derivatives. researchgate.netsemanticscholar.org

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹⁹F Chemical Shift (ppm) |

| H (methyl) | 3.5 - 4.0 | ||

| H (ring) | 7.0 - 8.0 | ||

| C (methyl) | 30 - 35 | ||

| C (ring) | 115 - 140 | ||

| C (CF₃) | 120 - 125 (quartet) | ||

| F (CF₃) | -60 to -70 |

Note: The exact values would depend on the level of theory and basis set used in the calculation.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. DFT calculations can be used to simulate these spectra by calculating the harmonic vibrational frequencies. researchgate.net These theoretical spectra can be compared with experimental spectra to aid in the assignment of vibrational bands to specific molecular motions.

For this compound, the simulated vibrational spectrum would show characteristic peaks for the stretching and bending modes of the imidazole ring, the C-H bonds of the methyl group, and the C-F bonds of the trifluoromethyl group. Theoretical studies on related imidazole compounds have shown good agreement between calculated and experimental vibrational frequencies. researchgate.netresearchgate.net

A table of selected predicted vibrational frequencies for this compound is presented below, based on data from analogous compounds. researchgate.netresearchgate.net

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C-H stretch (methyl) | 2900 - 3000 |

| C-H stretch (ring) | 3100 - 3200 |

| C=N stretch (ring) | 1500 - 1600 |

| C-F stretch (CF₃) | 1100 - 1300 |

| Ring deformation | 800 - 1000 |

Note: Calculated frequencies are often scaled by a factor to better match experimental values.

Applications in Chemical Synthesis and Materials Science

Application as Versatile Building Blocks in Organic Synthesis

The structural attributes of 1-methyl-4-(trifluoromethyl)-1H-imidazole make it a valuable and versatile building block in the construction of more complex molecular architectures. bldpharm.com The presence of the trifluoromethyl group, known for its high electronegativity, and the reactive imidazole (B134444) ring system allows for its use in a variety of synthetic transformations. ontosight.ai

Precursors for Complex Heterocyclic Systems

The imidazole core of this compound serves as a foundational scaffold for the synthesis of larger, more intricate heterocyclic systems. Imidazole derivatives are central to many biologically active compounds and functional materials. ossila.comnih.gov The reactivity of the imidazole ring allows for further functionalization and annulation reactions, leading to the creation of fused heterocyclic structures. For instance, fluorinated imidazole derivatives have been successfully used to synthesize complex molecules like imidazole[4,5f] ontosight.airutgers.eduphenanthroline derivatives, which have shown potential in biomedical applications. nih.gov The inherent stability of the trifluoromethyl group ensures that this key functional moiety is carried through multi-step syntheses, imparting its unique electronic properties to the final complex system.

Synthetic Intermediates for Fluorinated Organic Compounds

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties, leading to enhanced metabolic stability, bioavailability, and binding affinity in pharmaceuticals. researchgate.net As a fluorinated building block, this compound is an important intermediate for the synthesis of a wide array of fluorinated organic compounds. bldpharm.comossila.com It provides a reliable method for incorporating the trifluoromethyl-imidazole moiety into larger target molecules. This is particularly relevant in the field of medicinal chemistry, where the development of novel fluorinated therapeutic agents is a major focus. researchgate.net

Development of Advanced Ligands and Organocatalysts

The field of catalysis has been significantly advanced by the rational design of ligands that can precisely control the activity and selectivity of metal centers. This compound serves as a crucial precursor in the development of such advanced ligands, particularly N-heterocyclic carbenes (NHCs).

Precursors for N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes (NHCs) have become a dominant class of ligands in organometallic chemistry and catalysis due to their strong σ-donating properties and the formation of highly stable bonds with transition metals. scripps.edu The most common route to NHCs involves the deprotonation of a corresponding N,N'-disubstituted imidazolium (B1220033) salt. researchgate.net

This compound is an ideal starting material for generating a specific class of NHC precursors. The synthesis involves the alkylation of the N-3 nitrogen atom of the imidazole ring to form a quaternary 1,3-dialkyl-4-(trifluoromethyl)imidazolium salt. This salt is the direct precursor to the NHC, which can be generated in situ by treatment with a base. The presence of the trifluoromethyl group at the C-4 position significantly influences the electronic properties of the resulting NHC ligand.

| Precursor Compound | Key Transformation | Product | Application |

| This compound | Alkylation at N-3 position | 1,3-dialkyl-4-(trifluoromethyl)imidazolium salt | NHC Precursor |

| 1,3-dialkyl-4-(trifluoromethyl)imidazolium salt | Deprotonation at C-2 position | 1,3-dialkyl-4-(trifluoromethyl)imidazol-2-ylidene | NHC Ligand |

Integration into Functional Materials and Devices

The unique electronic and photophysical properties imparted by the trifluoromethyl-imidazole moiety have led to its incorporation into advanced functional materials. Imidazole-based compounds are known to be effective components in materials for electronic devices. ossila.com

A notable application is in the development of emitters for Organic Light-Emitting Diodes (OLEDs). Research on related trifluoromethyl-substituted arylimidazole derivatives has shown their utility in synthesizing iridium-based phosphorescent emitters. ossila.com The strong electron-withdrawing effect of the trifluoromethyl group can increase the HOMO-LUMO energy gap of the material, which is a key strategy for achieving blue-shifted light emission. ossila.com By integrating this compound or its derivatives into the ligand sphere of organometallic complexes, it is possible to fine-tune the emission color and efficiency of OLED devices. Furthermore, the inherent stability and defined structure of such heterocyclic building blocks make them attractive for constructing Covalent Organic Frameworks (COFs) and Dye-Sensitized Solar Cells (DSSCs). ossila.com

| Material/Device | Role of Trifluoromethyl-Imidazole Moiety | Potential Outcome |

| Organic Light-Emitting Diodes (OLEDs) | Component of phosphorescent emitter ligand | Blue-shifted and more efficient light emission |

| Covalent Organic Frameworks (COFs) | Structural building block | Materials with tailored porosity and electronic properties |

| Dye-Sensitized Solar Cells (DSSCs) | Component of sensitizing dye or electrolyte | Improved light-harvesting and charge-transfer efficiency |

Passivation Agents in Perovskite Films for Solar Cell Performance Enhancement

While research on this compound is limited in this area, a closely related derivative, 4-(trifluoromethyl)-1H-imidazole (THI), has been effectively utilized as a passivation agent to enhance the performance of perovskite solar cells (PSCs). mdpi.comnih.gov Defects in perovskite films, such as uncoordinated ions like Pb2+, can act as trap states that lead to non-radiative recombination of charge carriers, which is a major factor limiting the efficiency and stability of PSCs. mdpi.com

Introducing THI into the perovskite precursor solution serves to passivate these defects. mdpi.com Due to its molecular size, THI does not get incorporated into the perovskite lattice itself. Instead, it acts as a Lewis base, with its lone pair electrons coordinating with the Lewis acid Pb2+ ions. mdpi.comnih.gov This interaction effectively reduces the density of defect states, which in turn inhibits non-radiative recombination and enhances charge carrier extraction. mdpi.com

| Parameter | Control Device | Device with 0.16 wt% THI |

|---|---|---|

| Power Conversion Efficiency (PCE) | 16.49% | 18.97% |

| Open-Circuit Voltage (VOC) | Data not specified in source | Enhanced |

| Short-Circuit Current Density (JSC) | Data not specified in source | Enhanced |

| Fill Factor (FF) | Data not specified in source | Enhanced |

| PCE Retention after 30 days | 44.3% of initial value | 61.9% of initial value |

Utility as Chiral Derivatizing Agents in Stereochemical Analysis

Application in Assigning Absolute Configuration via NMR Spectroscopy

There is no scientific literature available that describes the use of this compound as a chiral derivatizing agent for the purpose of assigning absolute configuration through NMR spectroscopy. While other trifluoromethyl-containing imidazole derivatives have been developed for this application, the specific use of this compound has not been reported.

Methodological Refinements and Limitations in Chiral Analysis

As there are no documented applications of this compound in chiral analysis, there are consequently no reports on methodological refinements or limitations associated with its use in this context.

Future Perspectives and Emerging Research Directions

Exploration of Novel Synthetic Routes and Reaction Mechanisms

The synthesis of trifluoromethylated imidazoles, including the 1-methyl-4-substituted isomer, is an area of active research. Future efforts are geared towards developing more efficient, sustainable, and regioselective methods.

Emerging strategies focus on moving beyond traditional multi-step syntheses to more streamlined approaches. One promising avenue is the use of [3+2] cycloaddition reactions. For instance, silver-catalyzed [3+2] cycloaddition of azomethine ylides with trifluoroacetimidoyl chlorides has been shown to be a rapid and efficient method for creating 5-(trifluoromethyl)imidazoles. rsc.org Future work could adapt this methodology to achieve regioselective synthesis of the 4-(trifluoromethyl) isomer and explore the detailed mechanistic pathways of the rhodium iminocarbenoid intermediates involved. organic-chemistry.org

Another area of exploration involves the transformation of novel precursors. The reaction of mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates with ammonia (B1221849) derivatives presents a unique route to 4-trifluoromethylimidazoles, followed by N-methylation. nih.gov Understanding the mechanism, particularly the regioselective attack on the C-2 position of the oxazolium ring, is crucial for optimizing this pathway. nih.gov Researchers are also investigating visible-light-mediated, metal-free catalytic systems to construct the imidazole (B134444) ring, which offers a more sustainable and environmentally friendly alternative. organic-chemistry.org

| Synthetic Strategy | Key Reagents/Catalysts | Potential Advantages | Mechanistic Focus Area |

|---|---|---|---|

| [3+2] Cycloaddition | Silver or Rhodium catalysts, Azomethine ylides, Trifluoroacetimidoyl chlorides | High efficiency, rapid synthesis rsc.org | Regiocontrol, role of metal catalyst |

| Ring Transformation | Mesoionic 1,3-oxazolium-5-olates, Ammonia | Novel precursors, high yields nih.gov | Regioselectivity of nucleophilic attack nih.gov |

| Visible-Light Catalysis | Organic dyes, metal-free systems | Sustainable, oxidant-free organic-chemistry.org | Dehydrogenative N-insertion pathway organic-chemistry.org |

| Van Leusen Reaction | Tosylmethylisocyanide (TosMIC), N-aryltrifluoroacetimidoyl chloride | Access to diverse substitutions thieme-connect.comnih.gov | Intermediate stabilization and cyclization |

Advanced Functionalization and Derivatization Strategies

Future research will heavily focus on the selective functionalization of the 1-methyl-4-(trifluoromethyl)-1H-imidazole scaffold to create a diverse library of derivatives for various applications. The inherent reactivity of the imidazole ring provides multiple sites for modification.

One key direction is the direct trifluoromethylthiolation of the C2 position. Recent one-pot protocols involving sulfur-transfer followed by electrophilic trifluoromethylation with reagents like the Togni reagent have proven effective for related imidazole N-oxides. acs.org Applying and optimizing this strategy for this compound could yield novel compounds with unique properties, as the -SCF₃ group is a valuable pharmacophore.

Another emerging area is N-trifluoromethylation, which involves adding a CF₃ group directly to a nitrogen atom in a heterocyclic ring. nih.gov While the N1 position of the target compound is already methylated, this strategy could be applied to precursor molecules or inspire new derivatization pathways at other positions. The amine group in the imidazole ring is highly reactive and can be readily modified through nucleophilic substitution, allowing for the attachment of various functional groups. ossila.com Protecting the amine group can also direct substitutions to the carbon atoms of the ring, enabling further structural diversification. ossila.com

| Strategy | Target Position | Key Reagents | Objective |

|---|---|---|---|

| Trifluoromethylthiolation | C2-position | Sulfur-transfer agent, Togni reagent acs.org | Introduce -SCF₃ group for enhanced lipophilicity |

| Nucleophilic Substitution | N-position (precursor) or other activated sites | Various electrophiles | Attach diverse functional moieties ossila.com |

| Directed C-H Functionalization | C2 or C5 positions | Transition metal catalysts, directing groups | Selective installation of aryl or alkyl groups |

| N-Oxide Formation | N3-position | Oxidizing agents (e.g., m-CPBA) | Activate the ring for further reactions acs.org |

Expansion of Applications in Catalysis and Advanced Materials Development

The unique electronic nature of this compound makes it a promising building block for advanced materials and a potential ligand in catalysis.

In materials science, imidazole derivatives are being used to construct Covalent Organic Frameworks (COFs). ossila.com A nitrogen-rich COF synthesized from imidazole and cyanuric chloride has demonstrated efficient carbon dioxide capture and catalytic activity for the cycloaddition of CO₂ with epoxides. ossila.com Future research will likely explore the integration of this compound into such frameworks. The trifluoromethyl group could enhance the framework's stability, and modulate its porosity and affinity for specific gases, leading to improved materials for carbon capture and utilization.

In catalysis, the imidazole moiety is a well-known N-heterocyclic carbene (NHC) precursor. The electron-withdrawing trifluoromethyl group at the C4 position would significantly alter the electronic properties of the resulting NHC ligand, influencing the activity and stability of the metal complexes it forms. Research into synthesizing NHCs from this compound and evaluating their performance in catalytic reactions like cross-coupling, metathesis, and polymerization is a logical and promising next step.

Enhanced Computational Modeling for Predictive Chemistry and Material Design

Computational chemistry is poised to play a pivotal role in accelerating research on this compound and its derivatives. Enhanced modeling techniques can predict molecular properties, guide synthetic efforts, and design novel materials with targeted functions.

Future work will involve the use of Density Functional Theory (DFT) to elucidate reaction mechanisms for novel synthetic routes, helping to optimize conditions and improve yields. Molecular docking simulations, which are already used to study how imidazole-based drugs interact with biological targets like heme oxygenase-1, can be applied to derivatives of this compound to predict their potential as enzyme inhibitors or receptor modulators. nih.gov

For materials design, computational screening is becoming indispensable. researchgate.net By using molecular simulations with various force fields like the Universal Force Field (UFF) or General Amber Force Field (GAFF), researchers can predict the stability and properties of hypothetical COFs or Metal-Organic Frameworks (MOFs) incorporating the target molecule. mdpi.com The combination of high-throughput computational screening with machine learning algorithms can rapidly sift through vast numbers of potential structures to identify the most promising candidates for applications in gas storage, separation, and catalysis, thereby streamlining the experimental discovery process. researchgate.net

| Computational Method | Application Area | Predicted Properties/Outcomes |

|---|---|---|

| Density Functional Theory (DFT) | Reaction Mechanism Studies | Transition state energies, reaction pathways, electronic structures |

| Molecular Docking | Drug Discovery | Binding affinity to biological targets, interaction modes nih.gov |

| Molecular Dynamics (MD) | Materials Science | Structural stability of frameworks, diffusion of molecules within pores |

| High-Throughput Screening & Machine Learning | Materials Discovery | Identification of optimal MOF/COF structures for gas separation researchgate.net |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-methyl-4-(trifluoromethyl)-1H-imidazole, and how are intermediates characterized?

- Methodology : The compound is synthesized via Pd-catalyzed regioselective C–H functionalization using bromobenzotrifluoride or bromonaphthalene derivatives. Key steps include flash chromatography for purification and characterization via NMR, NMR, and elemental analysis. For example, derivatives like 1-([1,1'-biphenyl]-4-yl(phenyl)methyl)-1H-imidazole show distinct coupling constants () and chemical shifts (δ 7.2–7.8 ppm for aromatic protons) . Alternative routes involve cyclization of trifluoromethyl-containing glyoxal derivatives with benzaldehyde and ammonia .

Q. How is the purity and stability of this compound assessed under different experimental conditions?

- Methodology : Purity is validated via HPLC (≥99.5% purity for pharmacological analogs) and elemental analysis (e.g., C: 76.89% vs. calc. 76.64%). Stability studies involve monitoring degradation under varying pH, temperature, and light exposure using NMR to track trifluoromethyl group integrity .

Advanced Research Questions

Q. What computational methods are used to predict the reactivity of this compound in novel reactions?

- Methodology : Density Functional Theory (DFT) calculations analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the trifluoromethyl group lowers electron density at the imidazole ring, favoring substitutions at the 2-position. Molecular docking studies further assess interactions with biological targets like TRP channels .

Q. How does the trifluoromethyl group influence electronic properties and regioselectivity in cross-coupling reactions?

- Methodology : The electron-withdrawing trifluoromethyl group directs Pd-catalyzed C–H activation to specific positions. X-ray crystallography (e.g., , monoclinic space group) reveals steric and electronic effects, validated by Hammett substituent constants () .

Q. What challenges arise in resolving crystal structures of trifluoromethyl-imidazole derivatives using X-ray diffraction?

- Methodology : Challenges include handling twinned crystals and high-resolution data refinement. SHELXL software is used for structure solution, with absorption corrections (multi-scan via SADABS) and validation of -factors () .

Q. How can conflicting pharmacological activity data (e.g., inhibition vs. activation) be reconciled in studies of this compound?

- Methodology : Contradictions arise from assay-specific variables (e.g., 2APB concentration in TRPV2 activation). Dose-response curves and competitive binding assays (vs. SKF96365 or TRIM inhibitors) clarify mechanisms. Use negative controls (e.g., DMSO) to isolate compound effects .

Q. What strategies enable selective functionalization of the imidazole ring without disrupting the trifluoromethyl group?

- Methodology : Late-stage diversification via Buchwald–Hartwig amination or sulfonylation at the 1-position. For example, 1-methyl-1H-imidazole-4-sulfonyl chloride reacts with nucleophiles (e.g., amines) under inert atmospheres to retain CF stability .

Q. How can derivatives of this compound be designed for enhanced bioactivity in neurological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.